1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride
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Overview
Description
1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride is a versatile chemical compound used in various scientific research fields. It exhibits high perplexity and burstiness due to its ability to form complex structures and react with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride involves multiple steps. One common method includes the cyclization of 3(5)-aminopyrazole with 1,3-dielectrophilic agents. . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, electrophiles, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine: A closely related compound with similar chemical properties.
Pyrrolopyrazine derivatives: Compounds with a similar pyrazole core structure.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and biological applications.
Uniqueness
1,3-Dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride stands out due to its unique combination of the pyrazole and morpholine moieties, which confer distinct chemical reactivity and biological activity. Its versatility and potential for diverse applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
1,3-dimethyl-5-morpholin-4-ylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-7-8(10)9(12(2)11-7)13-3-5-14-6-4-13;;/h3-6,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMXOWQUPHVPLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)N2CCOCC2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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